molecular formula C10H10O4 B1312102 2-(Acetyloxy)-6-methylbenzoic acid CAS No. 31490-86-5

2-(Acetyloxy)-6-methylbenzoic acid

Cat. No. B1312102
CAS RN: 31490-86-5
M. Wt: 194.18 g/mol
InChI Key: OSRBGUCAZNZFMF-UHFFFAOYSA-N
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Description

The compound “2-(Acetyloxy)-6-methylbenzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2-(Acetyloxy)” part suggests the presence of an acetoxy group (−OCOCH3) at the 2-position of the benzoic acid . The “6-methyl” part indicates a methyl group (−CH3) at the 6-position of the benzoic acid .


Synthesis Analysis

While specific synthesis methods for “2-(Acetyloxy)-6-methylbenzoic acid” are not available, acetoxy groups can generally be introduced into a molecule from an alcohol in a process known as acetylation . This typically involves the use of acetyl halide or acetic anhydride in the presence of a base .


Molecular Structure Analysis

The molecular structure of “2-(Acetyloxy)-6-methylbenzoic acid” would likely consist of a benzene ring (from the benzoic acid) with a carboxylic acid group (−COOH), an acetoxy group (−OCOCH3), and a methyl group (−CH3) attached at the 1, 2, and 6 positions, respectively .


Chemical Reactions Analysis

The compound “2-(Acetyloxy)-6-methylbenzoic acid” would likely undergo reactions typical of carboxylic acids and esters . For example, it could participate in esterification reactions with alcohols, or hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Acetyloxy)-6-methylbenzoic acid” would depend on its specific molecular structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . The presence of the acetoxy group could also influence its reactivity and other properties .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Antibacterial Properties : A study by Cakmak et al. (2022) focused on the synthesis of a novel anhydride derivative from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. The compound exhibited significant antibacterial properties, highlighting its potential in medicinal chemistry and drug development ACS Omega.

  • Coordination Chemistry : Research by Gerber et al. (2003) demonstrated the interaction of 2-amino-3-methylbenzoic acid with cis-[ReO2I(PPh3)2], leading to the isolation of a complex that could be relevant for understanding metal-ligand interactions in coordination compounds Journal of Coordination Chemistry.

Antimicrobial and Cytostatic Activity

  • Antimicrobial Activity : The study by Gomes et al. (2003) explored derivatives of 2,4-dihydroxy-6-methylbenzoic acid and their antibacterial effects against various pathogens, suggesting the potential for developing new antimicrobial agents Brazilian Journal of Microbiology.

  • Cytotoxic Activity : A similar study by Gomes et al. (2006) on 2,4-dihydroxy-6-methylbenzoates demonstrated cytotoxic activities against Artemia salina, indicating potential applications in cancer research and therapy Zeitschrift für Naturforschung C.

Environmental and Analytical Applications

  • Photodegradation of Parabens : Research by Gmurek et al. (2015) investigated the photodegradation of parabens, including methyl-, ethyl-, propyl-, and butylparaben, under UV light, which has implications for environmental remediation and understanding the fate of these compounds in natural waters Chemical Engineering Journal.

Solvent Effects and Solubility Studies

  • Solubility and Solvent Effect : A study by Zhu et al. (2019) on the solubility of 2-amino-3-methylbenzoic acid across various solvents provided insights into its purification and applications in pharmaceutical formulation Journal of Chemical & Engineering Data.

Future Directions

The future directions for research on “2-(Acetyloxy)-6-methylbenzoic acid” would depend on its potential applications. For instance, if it shows bioactive properties, it could be studied further for potential medicinal uses . Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic intermediate in organic chemistry .

properties

IUPAC Name

2-acetyloxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRBGUCAZNZFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413573
Record name 2-(Acetyloxy)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetyloxy)-6-methylbenzoic acid

CAS RN

31490-86-5
Record name 2-(Acetyloxy)-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31490-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetyloxy)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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